rac Matairesinol-13C3
Description
Overview of Lignans (B1203133) as Secondary Plant Metabolites in Biological Systems
Lignans represent a significant and diverse class of secondary metabolites found throughout the plant kingdom. nih.govrsc.org These polyphenolic compounds are derived from the oxidative dimerization of two or more phenylpropanoid units, which are simple C6-C3 building blocks. nih.govrsc.orgmdpi.com This biosynthetic origin gives rise to a vast array of chemical structures. nih.govrsc.orgscite.ai Lignans are present in various parts of plants, including the roots, wood, leaves, flowers, fruits, and seeds. mdpi.com
In plants, lignans play crucial roles in defense mechanisms against pathogens and environmental stressors. mdpi.com They exhibit a range of potent biological activities, which has spurred considerable interest in their potential health benefits for humans. nih.govmdpi.comnih.gov Research has explored their antioxidant, anti-inflammatory, and other pharmacological properties. rsc.orgnih.gov The structural complexity and bioactive nature of lignans have also made them challenging and desirable targets for chemical synthesis. nih.gov
Specific Focus on rac Matairesinol-13C3 as a Research Probe and Analytical Standard
This compound is a specific, isotopically labeled version of the lignan (B3055560) matairesinol (B191791). The "rac" indicates that it is a racemic mixture, containing equal amounts of both enantiomers of the molecule. The "-13C3" signifies that three of the carbon atoms in the molecule have been replaced with the stable isotope carbon-13.
As a research probe, this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of matairesinol in biological systems. When introduced into a system, its metabolic journey can be tracked using mass spectrometry, allowing researchers to identify its metabolic products, known as enterolignans (like enterodiol (B191174) and enterolactone), and understand the pathways of its transformation by gut microbiota. mdpi.com
In its capacity as an analytical standard, this compound is essential for the accurate quantification of unlabeled matairesinol in various biological and food samples. mdpi.com By adding a known amount of the labeled compound to a sample, researchers can use it as an internal standard in isotope dilution analysis to precisely measure the concentration of the naturally occurring lignan. This is critical for studies investigating dietary intake of lignans and their correlation with health outcomes. science.gov
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound is to leverage its properties as a stable isotope-labeled compound to advance the understanding of lignan biochemistry and metabolism. Key research goals include:
Elucidating Metabolic Pathways: Tracing the biotransformation of matairesinol by gut bacteria into enterolignans.
Pharmacokinetic Studies: Accurately quantifying the absorption, distribution, metabolism, and excretion of matairesinol and its metabolites in vivo. usask.ca
Developing and Validating Analytical Methods: Using this compound as an internal standard to create robust and reliable methods for detecting and quantifying matairesinol in complex matrices like food, plasma, and urine. mdpi.comscience.gov
Investigating Bioavailability: Determining the extent to which matairesinol from various dietary sources is absorbed and becomes available to the body.
Understanding Biological Activity: By enabling precise quantification, it supports studies that correlate the levels of matairesinol and its metabolites with specific biological effects.
Through these objectives, research utilizing this compound contributes to a more detailed and accurate picture of the role of dietary lignans in health and disease.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Synonyms | (3R,4R)-rel-Dihydro-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone-¹³C₃ |
| CAS Number | 677713-46-1 pharmaffiliates.com |
| Molecular Formula | C₁₇¹³C₃H₂₂O₆ |
| Molecular Weight | 361.4 g/mol (approx.) |
| Isotopic Purity | Typically >99% for ¹³C |
Properties
CAS No. |
1346601-83-9 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
361.367 |
IUPAC Name |
(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1/i11+1,15+1,20+1 |
InChI Key |
MATGKVZWFZHCLI-HWLGJPFZSA-N |
SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O |
Synonyms |
(3R,4R)-rel-Dihydro-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone-13C3; trans-Dihydro-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone-13C3; |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Enrichment of Rac Matairesinol 13c3
Chemoenzymatic and De Novo Synthetic Routes to Matairesinol (B191791) and its Analogues
The synthesis of the matairesinol scaffold can be achieved through both chemoenzymatic and total de novo strategies. nih.govmdpi.com
De Novo Synthesis: These routes construct the molecule from basic chemical building blocks. A patent describes a synthetic route to lignans (B1203133) like matairesinol starting from suitably substituted materials, highlighting the flexibility of chemical synthesis in creating these complex structures. google.com Total synthesis provides the advantage of accessing a wide range of analogues and allows for the introduction of isotopic labels at various positions by using labeled precursors. sci-hub.se
Chemoenzymatic Synthesis: This approach combines traditional chemical reactions with highly selective enzymatic transformations to achieve specific stereochemical outcomes. nih.govgoogle.com For instance, enzymes like pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol (B192356) dehydrogenase (SDH) are key in the natural biosynthetic pathway of lignans. researchgate.netuni-duesseldorf.de Researchers have harnessed these or similar enzymes in microbial systems or in vitro cascades to produce specific lignan (B3055560) stereoisomers. uni-duesseldorf.dehhu.de For example, the biotransformation of (+)-pinoresinol using a pinoresinol-lariciresinol reductase and a secoisolariciresinol dehydrogenase has been shown to produce (-)-matairesinol. uni-duesseldorf.de While often aimed at producing a single enantiomer, chemoenzymatic steps can be integrated into a synthesis designed to yield a racemic mixture if non-stereoselective chemical steps are used elsewhere in the sequence.
Strategies for Targeted Carbon-13 Isotopic Labeling at Specific Positions (C3)
The introduction of three carbon-13 (¹³C) atoms into the matairesinol structure is essential for its use as an internal standard, creating a distinct mass shift that is easily detectable by mass spectrometry. google.comscribd.com
The synthesis of ¹³C₃-matairesinol relies on the incorporation of ¹³C-labeled precursors early in the synthetic pathway. A patented method for producing ¹³C-labeled estrogen analogues, including lignans, details a strategy for creating compounds with three ¹³C atoms. google.com
A common approach involves using a ¹³C-labeled benzaldehyde (B42025) or benzyl (B1604629) bromide derivative as a key building block. For instance, a synthesis could start with a ¹³C-labeled vanillin (B372448) derivative. To achieve triple labeling, multiple labeled precursors or a single precursor with multiple ¹³C atoms can be used. One strategy involves an aromatic cyanation reaction with ¹³C-labeled potassium cyanide to introduce one labeled carbon. Further labeled atoms can be incorporated through other precursors in the synthetic route. researchgate.net For example, a doubly ¹³C-labeled benzyl nitrile precursor can be alkylated using ¹³C-labeled methyl iodide to yield a nitrile containing three ¹³C atoms, which is then hydrolyzed to the corresponding acid and carried forward. google.com
The specific placement of the three ¹³C atoms is determined by the choice of labeled starting materials. A general schematic for such a synthesis is outlined below.
| Step | Description | Precursor Example |
| 1 | Synthesis of a ¹³C-labeled aromatic precursor. | 4-Benzyloxy-3-methoxy-[¹³C]-benzonitrile (from ¹³C-Potassium cyanide). google.com |
| 2 | Conversion to a key intermediate. | Hydrolysis to a carboxylic acid or reduction to an alcohol, followed by conversion to a bromide. google.com |
| 3 | Coupling reactions to build the dibenzylbutyrolactone core. | Michael addition of a labeled benzyl derivative to a butenolide, followed by cyclization. sci-hub.se |
| 4 | Final functional group manipulations. | Deprotection of hydroxyl groups. scribd.com |
Matairesinol possesses two chiral centers at the C8 and C8' positions of the butyrolactone ring. The natural stereoisomer has a trans configuration. The synthesis of rac-Matairesinol-13C3 aims to produce a racemic mixture, meaning an equal amount of both enantiomers, (-)-matairesinol and (+)-matairesinol, but with the correct trans relative stereochemistry.
This is typically achieved by using non-enantioselective reactions during the key bond-forming steps that create the chiral centers. For example, the conjugate addition of a benzyl anion equivalent to a butenolide can proceed without a chiral catalyst or auxiliary, leading to a racemic product. sci-hub.sepku.edu.cn Subsequent steps are designed to control the relative stereochemistry to ensure the formation of the thermodynamically more stable trans diastereomer. The focus is on diastereoselectivity rather than enantioselectivity.
Precursor Synthesis and Isotope Incorporation Methodologies
Purification and Characterization of Isotope-Labeled Matairesinol
Following synthesis, the crude rac-Matairesinol-13C3 must be rigorously purified and characterized to ensure its suitability as an analytical standard.
Purification: Standard chromatographic techniques are employed for purification. This typically involves:
Column Chromatography: Using silica (B1680970) gel to separate the desired labeled product from unreacted starting materials, reagents, and synthetic byproducts.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used as a final polishing step to achieve high purity. researchgate.net
Characterization: A combination of spectroscopic methods is used to confirm the structure, isotopic incorporation, and purity of the final product.
| Analytical Technique | Purpose | Expected Outcome for rac-Matairesinol-13C3 |
| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The mass spectrum will show a molecular ion peak at m/z 361, which is 3 atomic mass units higher than that of unlabeled matairesinol (m/z 358). google.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the precise location of the ¹³C labels. | ¹³C NMR: Shows highly enhanced signals for the three carbon atoms bearing the ¹³C label. ¹H NMR: Confirms the overall proton skeleton. The presence of ¹³C-¹H coupling can provide definitive evidence for the label's position. |
| Purity Analysis (HPLC, GC-MS) | To determine the chemical and isotopic purity of the standard. | The purity should be high, typically >98%, with known and minimal levels of unlabeled material. researchgate.netresearchgate.net |
The successful synthesis, purification, and characterization yield a reliable internal standard essential for accurate quantitative studies of matairesinol. researchgate.netscribd.com
Advanced Analytical Methodologies Employing Rac Matairesinol 13c3
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative analysis, and the use of stable isotope-labeled internal standards like rac Matairesinol-13C3 is fundamental to its application. This technique involves adding a known amount of the labeled compound to a sample before processing. The labeled standard behaves almost identically to the native analyte during extraction, purification, and ionization, thus correcting for any losses or variations that may occur during the analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of lignans (B1203133) like matairesinol (B191791), a derivatization step is often required to increase their volatility and thermal stability. researchgate.net In this context, this compound is an invaluable internal standard.
In a typical GC-MS workflow, both the analyte and the internal standard are derivatized, often to their trimethylsilyl (B98337) (TMS) derivatives. researchgate.net The use of this compound allows for accurate quantification by comparing the peak area of the analyte's characteristic ion to that of the labeled internal standard. jfda-online.com This ratiometric measurement corrects for variability in injection volume and derivatization efficiency. GC-MS methods coupled with isotope dilution have been successfully applied to determine lignan (B3055560) concentrations in various food matrices. researchgate.net The selection of specific ions to monitor (Selected Ion Monitoring, SIM) for both the native matairesinol and the 13C3-labeled standard enhances the selectivity and sensitivity of the assay. researchgate.net
A study on the quantification of dietary lignans, including matairesinol, highlighted the incorporation of isotope dilution with individual stable 13C3-labeled lignans to ensure accuracy and precision. researchgate.net Another study utilized 13C3-labeled acrylamide (B121943) as an internal standard for GC-MS analysis, demonstrating the reliability of this approach with recoveries between 102% and 110%. jfda-online.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance LC-MS/MS (UHPLC-MS/MS) Approaches
LC-MS/MS and its high-throughput evolution, UHPLC-MS/MS, are the preferred methods for analyzing non-volatile compounds like matairesinol in biological and plant matrices. These techniques offer high sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode. The use of this compound as an internal standard is crucial for achieving accurate and precise quantification. researchgate.netresearchgate.net
In LC-MS/MS analysis, this compound co-elutes with the native matairesinol, experiencing the same ionization and fragmentation conditions. researchgate.net By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, the method can effectively compensate for matrix effects and variations in instrument response. mdpi.comthermofisher.com
Research has shown that 13C-labeled internal standards are superior to deuterium-labeled ones as they are less likely to exhibit chromatographic separation from the analyte, which can compromise the correction for matrix effects. researchgate.netnih.gov The development of UHPLC-MS/MS methods allows for rapid and sensitive quantification, making it suitable for large-scale studies. researchgate.netrsc.org The optimization of mobile phases, columns, and mass spectrometer parameters is essential for developing a robust and reliable method. mdpi.comthermofisher.comoaepublish.com
Application of this compound as an Internal Standard in Complex Biological and Plant Matrices
The complexity of biological and plant matrices poses significant challenges for quantitative analysis due to the presence of numerous interfering compounds. This compound is an ideal internal standard for overcoming these challenges, as its physicochemical properties are nearly identical to those of matairesinol. bioanalysis-zone.com
Method Validation Parameters: Precision, Accuracy, Linearity, and Limits of Detection/Quantification
The validation of an analytical method is crucial to ensure its reliability. Key parameters include precision, accuracy, linearity, and the limits of detection (LOD) and quantification (LOQ). The use of this compound as an internal standard plays a vital role in achieving acceptable validation results.
Precision and Accuracy : Precision, typically expressed as the relative standard deviation (RSD), and accuracy, the closeness of the measured value to the true value, are significantly improved with a stable isotope-labeled internal standard. scispace.com Studies have demonstrated that methods using 13C-labeled internal standards exhibit better precision compared to those using structural analogs. scispace.com For instance, a validated UHPLC-MS/MS method for various compounds reported within-day and between-day precision with RSD values below 6.50% and 8.10%, respectively. mdpi.com
Linearity : Calibration curves constructed using the ratio of the analyte peak area to the internal standard peak area typically show excellent linearity (r² > 0.99) over a wide concentration range. researchgate.netresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of a stable isotope-labeled internal standard helps in achieving low LOD and LOQ values. researchgate.netmdpi.com
Table 1: Representative Method Validation Parameters from a UHPLC-MS/MS Assay
| Parameter | Result |
|---|---|
| Linearity (r²) | ≥ 0.998 |
| Within-day Precision (RSD) | < 6.50% |
| Between-day Precision (RSD) | < 8.10% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.02 - 0.58 ng/mL |
Data adapted from a validated UHPLC-MS/MS method for macrocyclic lactones. mdpi.com
Strategies for Mitigating Matrix Effects in Quantitative Assays
Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds, are a major concern in quantitative mass spectrometry. nih.gov The most effective strategy to mitigate these effects is the use of a co-eluting stable isotope-labeled internal standard like this compound. researchgate.netnih.gov
Because the internal standard and the analyte have nearly identical retention times and ionization efficiencies, any matrix-induced changes in the analyte signal are mirrored by the internal standard. researchgate.net This allows for accurate correction through the ratiometric measurement. Other strategies to reduce matrix effects include optimizing sample preparation to remove interfering substances, improving chromatographic separation, and adjusting ionization source conditions. nih.govsemanticscholar.org However, the use of a stable isotope-labeled internal standard remains the most robust approach. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment Assessment
While mass spectrometry is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of both this compound and the native matairesinol. mdpi.com NMR provides detailed information about the chemical structure and the position of the carbon-13 labels.
Furthermore, NMR is a powerful technique for assessing the isotopic enrichment of this compound. This is crucial to ensure the quality of the internal standard, as a high degree of isotopic purity is necessary for accurate quantification. researchgate.net 13C NMR can directly measure the percentage of 13C at specific positions within the molecule. This information is vital for preparing accurate standard solutions for isotope dilution analysis. GC/MS-based 13C metabolic flux analysis also relies on the accurate determination of isotopic enrichment to resolve metabolic pathways. nih.govnih.gov
Chromatographic Separation Techniques for Resolution and Purity Assessment
The resolution of enantiomers and the confirmation of chemical purity are critical steps in the application of isotopically labeled compounds in advanced analytical methodologies. For racemic (rac) Matairesinol-13C3, chromatographic techniques are indispensable tools for separating the (+) and (-) enantiomers and for verifying its purity before its use as an internal standard. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods employed for these purposes. chiralpedia.comnih.gov
The separation of enantiomers in a racemic mixture requires a chiral environment. csfarmacie.cz This is typically achieved by using a chiral stationary phase (CSP) within the chromatographic column. chiralpedia.com The principle of chiral separation lies in the differential interaction between the two enantiomers and the chiral stationary phase, leading to the formation of transient diastereomeric complexes. These complexes have different energy levels, which results in different retention times for each enantiomer, allowing for their separation. chiralpedia.comcsfarmacie.cz
For a compound like Matairesinol-13C3, the selection of an appropriate CSP is crucial for achieving baseline resolution of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating various classes of chiral compounds. chiralpedia.com The choice of the mobile phase, its composition, and the column temperature also play significant roles in optimizing the separation. sigmaaldrich.com
Purity assessment, on the other hand, is essential to ensure that the isotopic enrichment is as specified and that no significant chemical impurities are present. Isotope dilution gas chromatography/mass spectrometry (GC/MS) is a powerful technique for this purpose. nih.gov In this method, the 13C3-labeled matairesinol serves as an internal standard for the quantification of the unlabeled analyte. nih.gov The mass difference between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer, enabling accurate quantification.
Research Findings in Chromatographic Resolution
Detailed research into the chiral separation of lignans has demonstrated the effectiveness of HPLC in resolving their enantiomers. For instance, the stereochemistry of lignans like secoisolariciresinol (B192356), matairesinol, and lariciresinol (B1674508) in flaxseed has been successfully analyzed using chiral HPLC, revealing that they exist predominantly as single enantiomers in their natural source. mdpi.com While specific studies detailing the resolution of rac-Matairesinol-13C3 are not extensively published, the principles applied to the unlabeled compound are directly transferable.
The following table summarizes a hypothetical, yet typical, HPLC method for the chiral separation of racemic matairesinol, which would be applicable for the resolution of rac-Matairesinol-13C3.
Table 1: Illustrative HPLC Parameters for Chiral Separation of Matairesinol Enantiomers
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
The successful separation would yield two distinct peaks in the chromatogram, corresponding to the (+) and (-) enantiomers of matairesinol. The resolution (Rs) between these two peaks is a critical measure of the separation quality. A resolution value of greater than 1.5 is generally considered to indicate baseline separation.
Purity Assessment Data
The purity of Matairesinol-13C3 is typically determined by the manufacturer and provided in a Certificate of Analysis. This analysis confirms the chemical and isotopic purity. Isotope dilution GC/MS is a key analytical method for verifying the concentration and purity of lignan standards. nih.gov
The following table presents representative data that would be expected from a purity assessment of a batch of Matairesinol-13C3.
Table 2: Representative Purity Assessment Data for Matairesinol-13C3
| Analysis | Method | Specification | Result |
| Chemical Purity | HPLC | ≥98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % 13C | 99.2 atom % 13C |
| Enantiomeric Excess | Chiral HPLC | Racemic (45-55% of each enantiomer) | 50.5% (+)-enantiomer |
These chromatographic and mass spectrometric methods are fundamental to ensuring the quality and reliability of rac-Matairesinol-13C3 for its use in demanding analytical applications, such as metabolic studies and food analysis. nih.govfood.gov.uk
Mechanistic Investigations of Biosynthesis and Metabolic Transformations of Matairesinol Using 13c3 Labeling
Elucidation of Matairesinol (B191791) Biosynthetic Pathways in Plant Systems
The biosynthesis of matairesinol, a dibenzylbutyrolactone lignan (B3055560), originates from the phenylpropanoid pathway. The journey begins with the dimerization of two coniferyl alcohol molecules to form pinoresinol (B1678388). researchgate.netoup.com This crucial step is facilitated by dirigent proteins (DIRs), which control the stereospecific coupling of the monolignol units. oup.commdpi.com
Application of 13C-Labeled Precursors in Metabolic Flux Analysis (e.g., Phenylalanine Feeding)
Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique for quantifying the flow of carbon through metabolic pathways. nih.govmdpi.com In the context of matairesinol biosynthesis, feeding experiments with 13C-labeled phenylalanine, a primary precursor in the phenylpropanoid pathway, allow researchers to trace the incorporation of labeled carbon atoms into downstream metabolites, including matairesinol. nih.govfrontiersin.org By analyzing the labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through different biosynthetic routes can be determined. mdpi.comnih.gov
This approach helps to identify rate-limiting steps, pathway bottlenecks, and the partitioning of metabolic intermediates between competing branches. mdpi.com For instance, by using specifically labeled glucose, such as [1,2-13C]glucose, researchers can track how carbon atoms are rearranged during glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which provide the precursors for amino acid and subsequently phenylpropanoid biosynthesis. nih.gov This detailed understanding of metabolic fluxes is essential for developing strategies to engineer plant cell cultures for enhanced production of valuable lignans (B1203133) like matairesinol. scispace.com
Identification and Characterization of Key Biosynthetic Enzymes (e.g., Pinoresinol-Lariciresinol Reductases)
Following the formation of pinoresinol, a series of enzymatic reactions leads to the synthesis of matairesinol. A key enzyme family in this pathway is the pinoresinol-lariciresinol reductases (PLRs). researchgate.netnih.gov These NADPH-dependent enzymes catalyze the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). researchgate.netnih.gov The stereospecificity of these reductases is a critical factor in determining the enantiomeric form of the resulting lignans. nih.gov
The final step in the biosynthesis of matairesinol is the oxidation of secoisolariciresinol, a reaction catalyzed by secoisolariciresinol dehydrogenase (SIRD). researchgate.netoup.com The characterization of these enzymes, often through cloning and expression in heterologous systems like E. coli, has been instrumental in elucidating the biosynthetic pathway. nih.gov For example, studies have shown that the fusion protein PLR-SDH can efficiently convert pinoresinol to matairesinol in vitro. nih.gov
The presence and activity of these enzymes can vary significantly between plant species, leading to the accumulation of different types of lignans. nih.gov For example, Forsythia species, which produce matairesinol, possess active PLR and SIRD enzymes, whereas sesame plants, which accumulate furofuran-class lignans like sesamin, likely have non-functional PLR genes. oup.com
Table 1: Key Enzymes in Matairesinol Biosynthesis
| Enzyme | Abbreviation | Function |
| Pinoresinol-Lariciresinol Reductase | PLR | Catalyzes the two-step reduction of pinoresinol to secoisolariciresinol via lariciresinol. researchgate.netnih.gov |
| Secoisolariciresinol Dehydrogenase | SIRD | Catalyzes the oxidation of secoisolariciresinol to matairesinol. researchgate.netoup.com |
Regulation of Lignan Biosynthesis at the Genetic and Enzymatic Levels
The biosynthesis of lignans is tightly regulated at both the genetic and enzymatic levels. The expression of genes encoding key biosynthetic enzymes, such as PAL (phenylalanine ammonia-lyase) and PLR, can be influenced by various internal and external stimuli, including developmental cues and environmental stresses. mdpi.comnih.gov For example, the application of elicitors like putrescine has been shown to increase the expression of PAL and PLR genes in Linum album cell cultures, leading to enhanced lignan production. nih.gov
Transcription factors, such as those from the MYB family, play a significant role in regulating the expression of genes involved in the phenylpropanoid pathway. mdpi.com Furthermore, post-transcriptional regulation by microRNAs (miRNAs) has also been implicated in controlling the biosynthesis of secondary metabolites, including lignans. mdpi.com
At the enzymatic level, competition for common substrates can influence the metabolic flow. For instance, pinoresinol can be either reduced by PLR to enter the matairesinol pathway or glucosylated by UDP-glucose-dependent glucosyltransferases (UGTs). scispace.com This competition between PLR and UGTs for pinoresinol represents a key regulatory point in lignan biosynthesis. scispace.com
In Vitro Metabolic Fate of Matairesinol
Hepatic Microsomal Metabolism and Cytochrome P450-Mediated Biotransformations
Once absorbed, matairesinol can undergo metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes located in the hepatic microsomes. nih.govresearchgate.net In vitro studies using rat liver microsomes have demonstrated that matairesinol is a substrate for CYP450-mediated biotransformations. nih.gov The primary metabolic pathways include aliphatic and aromatic hydroxylation, as well as oxidative demethylation. nih.govresearchgate.net These reactions lead to the formation of various oxidative metabolites. nih.gov
Interestingly, human hepatic microsomes have been found to metabolize matairesinol only poorly, suggesting potential species differences in its hepatic metabolism. nih.govresearchgate.net The induction of CYP450 enzymes can also influence the rate of matairesinol metabolism. canada.ca
Table 2: Hepatic Metabolism of Matairesinol
| Metabolic Pathway | Key Enzymes | Outcome |
| Oxidative Metabolism | Cytochrome P450 (CYP450) | Formation of hydroxylated and demethylated metabolites. nih.govresearchgate.net |
Gut Microbiota-Mediated Bioconversion to Mammalian Lignans (Enterodiol, Enterolactone)
A significant fate of dietary matairesinol is its bioconversion by the gut microbiota into the so-called mammalian lignans, enterodiol (B191174) and enterolactone (B190478). mdpi.commdpi.com This transformation is a multi-step process involving demethylation and dehydroxylation reactions carried out by various bacterial species in the colon. mdpi.com
The conversion of matairesinol to enterolactone requires two demethylation steps followed by dehydroxylation. mdpi.com Specific bacteria, such as Ruminococcus productus, have been identified as being capable of catalyzing the demethylation of matairesinol. mdpi.com The resulting enterolignans are more biologically active than their plant-based precursors and can be absorbed from the gut. researchgate.net
The ability to convert plant lignans to enterolignans can vary among individuals, depending on the composition of their gut microbiota. researchgate.net In vitro studies using human fecal microflora have confirmed the conversion of matairesinol to enterolactone. acs.org Furthermore, novel intermediates in the biotransformation of related lignans, which may also be relevant to matairesinol metabolism, have been identified in fecal cultures. nih.gov
Identification and Structural Elucidation of Metabolic Products Using 13C3 Tracers
The use of stable isotope labeling, particularly with carbon-13 (¹³C), is a powerful technique for tracing the metabolic fate of chemical compounds in complex biological systems. mdpi.comwikipedia.org In the study of matairesinol, introducing a ¹³C₃ label into the molecule creates a specific mass signature that allows for the unambiguous identification of its downstream metabolites. This approach is instrumental in overcoming the challenges of differentiating between dietary-derived metabolites and structurally similar endogenous compounds.
When rac-Matairesinol-¹³C₃ is metabolized, the ¹³C₃-label is retained in the core structure of its metabolic products. This results in metabolites that are 3 mass units (m/z) heavier than their unlabeled counterparts. This distinct mass shift is readily detectable by mass spectrometry (MS), providing a clear and definitive marker to track the transformation of the parent compound. researchgate.nethelsinki.fi This method has been pivotal in confirming the metabolic pathway of matairesinol to the key mammalian lignans, enterodiol and enterolactone. researchgate.netwhiterose.ac.uk
The primary metabolic transformation of matairesinol occurs in the colon, mediated by the gut microbiota. semanticscholar.org The process involves a series of enzymatic reactions, including demethylation and dehydroxylation. nih.gov Using ¹³C₃-labeled matairesinol, researchers can confidently identify the resulting labeled enterolignans in complex biological matrices like feces and urine. The analysis, typically performed with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would reveal ion pairs for the key metabolites, one for the natural abundance (unlabeled) compound and one for the ¹³C₃-labeled analog, separated by 3 m/z units. researchgate.net
Table 1: Expected Mass Shifts in Key Metabolites of rac-Matairesinol-¹³C₃
| Compound Name | Unlabeled Molecular Weight ( g/mol ) | Labeled Molecular Weight ( g/mol ) | Mass Shift (Δm/z) | Metabolic Step |
| Matairesinol | 358.39 | 361.39 | +3 | Parent Compound |
| Enterodiol | 302.37 | 305.37 | +3 | Demethylation & Dehydroxylation |
| Enterolactone | 298.34 | 301.34 | +3 | Dehydrogenation of Enterodiol |
This tracer-based approach has been fundamental in elucidating the biotransformation pathways, confirming that matairesinol is a direct precursor to enterolactone, a compound of significant interest for its potential biological activities. whiterose.ac.uk The use of stable isotopes like ¹³C provides a safe and effective means for these mechanistic studies, avoiding the safety concerns associated with radiolabeling. mdpi.com
In Vivo Animal Model Studies of Matairesinol Metabolism
In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of dietary compounds like matairesinol. musechem.com The use of isotopically labeled molecules, such as rac-Matairesinol-¹³C₃, allows for precise tracking of the compound and its metabolites throughout the biological system. researchgate.net
Tracing Absorption and Distribution Patterns Using Isotopic Labels
Upon oral administration of rac-Matairesinol-¹³C₃ to animal models (e.g., rats), the absorption and distribution can be monitored by measuring the presence of the ¹³C₃ label in blood, plasma, and various tissues over time. nih.gov After matairesinol is metabolized by gut bacteria into enterolignans like enterodiol and enterolactone, these metabolites are absorbed. nih.gov
The presence of ¹³C₃-labeled enterodiol and enterolactone in the plasma confirms their absorption from the gastrointestinal tract. These absorbed metabolites then undergo enterohepatic circulation, where they are transported to the liver, potentially modified (e.g., via glucuronidation or sulfation), and then re-released into circulation or excreted in bile. nih.gov
Studies using labeled lignans have shown that these compounds and their metabolites distribute to various tissues. By analyzing tissue samples at different time points post-administration, researchers can map the distribution of the ¹³C₃ label, indicating where the matairesinol-derived compounds accumulate.
Table 2: Illustrative Distribution of ¹³C₃ Label in Animal Tissues Post-Administration This table is illustrative, based on general principles of lignan metabolism; specific data for Matairesinol-¹³C₃ may vary.
| Tissue | Potential for ¹³C₃ Label Accumulation | Rationale |
| Liver | High | Central organ for metabolism and enterohepatic circulation. nih.gov |
| Intestinal Wall | High | Site of initial metabolism by microbiota and absorption. nih.gov |
| Kidney | Moderate | Involved in the filtration and excretion of metabolites via urine. food.gov.uk |
| Adipose Tissue | Moderate | Lipophilic nature of lignans may lead to some accumulation in fat. |
| Plasma | High (transient) | Represents the transport medium for absorbed and circulating metabolites. |
This type of analysis provides critical data on the bioavailability and tissue exposure of matairesinol metabolites, which is essential for understanding their physiological effects.
Excretion Pathways and Metabolite Profiling in Animal Excreta
The primary routes of excretion for matairesinol and its metabolites are through urine and feces. By collecting and analyzing these excreta from animal models fed rac-Matairesinol-¹³C₃, researchers can quantify the extent of excretion and identify the chemical forms of the excreted compounds.
Fecal analysis primarily reveals the unabsorbed parent compound and the metabolites produced by the gut microbiota that were not absorbed. Urinary analysis, on the other hand, shows which metabolites were absorbed into systemic circulation, processed by the liver and other tissues, and finally cleared by the kidneys. food.gov.uk
Metabolite profiling of urine and feces using MS techniques allows for the identification and quantification of ¹³C₃-labeled compounds. Typically, enterolactone and enterodiol, often in their conjugated forms (glucuronides and sulfates), are the major labeled metabolites found in urine, confirming their systemic absorption and subsequent renal clearance. nih.gov The fecal profile would show a mix of labeled matairesinol, enterodiol, and enterolactone.
Table 3: Representative Metabolite Profile in Animal Excreta after rac-Matairesinol-¹³C₃ Administration This table represents a typical profile based on known lignan excretion patterns.
| Excreta | Major ¹³C₃-Labeled Compounds Detected | Implication |
| Urine | Enterolactone-¹³C₃ (conjugated), Enterodiol-¹³C₃ (conjugated) | Confirms absorption and systemic circulation of metabolites, followed by renal excretion. nih.gov |
| Feces | Matairesinol-¹³C₃, Enterolactone-¹³C₃, Enterodiol-¹³C₃ | Represents unabsorbed compound and metabolites produced by gut flora but not absorbed. researchgate.net |
Compartmental Analysis of Labeled Metabolites in Animal Tissues
Compartmental analysis involves the use of mathematical models to describe the dynamic movement of a substance between different "compartments" of the body, such as the blood, highly perfused organs (like the liver and kidneys), and less perfused tissues (like muscle and fat). nih.gov By administering rac-Matairesinol-¹³C₃ and then measuring the concentration of the ¹³C₃ label in various tissues and in plasma at multiple time points, researchers can develop a pharmacokinetic model. nih.govmsu.eduprotocols.io
This analysis provides quantitative data on key processes:
Absorption Rate: How quickly the labeled metabolites move from the gut into the central blood compartment.
Distribution Rate: The rate at which the labeled compounds move from the blood into peripheral tissues.
Elimination Rate: The rate at which the labeled compounds are cleared from the body, typically from the central compartment via the kidneys and liver.
For example, after administration of labeled matairesinol, the concentration of ¹³C₃-enterolactone would first rise in the plasma (central compartment) as it's absorbed. It would then distribute to peripheral compartments like the liver, where it undergoes conjugation, and its concentration in plasma would subsequently decline as it is eliminated through urine and bile.
Table 4: Hypothetical Compartmental Data for ¹³C₃-Enterolactone in an Animal Model This table is a hypothetical representation to illustrate the principles of compartmental analysis.
| Time Post-Dose | Plasma Conc. (ng/mL) | Liver Conc. (ng/g) | Kidney Conc. (ng/g) |
| 2 hours | 50 | 150 | 40 |
| 6 hours | 120 | 350 | 100 |
| 12 hours | 80 | 200 | 70 |
| 24 hours | 20 | 50 | 25 |
This detailed kinetic information is essential for understanding how long matairesinol-derived metabolites remain in specific tissues and allows for a more sophisticated interpretation of their biological activity. The use of stable isotope tracers like ¹³C₃ is indispensable for generating the high-quality data required for such robust compartmental modeling. mdpi.comnih.gov
Molecular and Cellular Biological Investigations of Matairesinol’s Effects
In Vitro Cellular Assays and Mechanistic Elucidation
In vitro studies using various cell lines have been instrumental in understanding the cellular and molecular responses to matairesinol (B191791). These assays have revealed its impact on cell viability, proliferation, and specific signaling cascades, particularly in the context of cancer.
Studies in Specific Cell Lines (e.g., PC3 Prostate Cancer Cells) Investigating Cellular Responses
The anti-cancer properties of matairesinol have been investigated in a range of cancer cell lines, with notable effects observed in prostate and pancreatic cancer cells.
In the metastatic prostate cancer cell line PC3 , matairesinol has demonstrated significant anti-metastatic potential. nih.gov Experimental validation in PC3 cells has confirmed the compound's ability to impede processes associated with metastasis. nih.govoup.com One study showed that matairesinol exhibits a dose-dependent reduction in the viability of PC3 cells. nih.gov Furthermore, a wound-healing assay revealed that matairesinol treatment could inhibit the migration of PC3 cells. oup.com
The androgen-dependent prostate cancer cell line LNCaP has also been a focus of research. In these cells, matairesinol was found to be the most effective among three tested lignans (B1203133) at sensitizing the cells to TRAIL-induced apoptosis, a process of programmed cell death. nih.gov This sensitization occurred regardless of the presence of androgens. nih.gov
Studies on pancreatic cancer have utilized the PANC-1 and MIA PaCa-2 cell lines. In both cell lines, matairesinol inhibited cell proliferation in a concentration-dependent manner. mdpi.comnih.gov At a concentration of 80 μM, it inhibited the proliferation of PANC-1 cells by 48% and MIA PaCa-2 cells by 50%. nih.govtargetmol.com Additionally, matairesinol was shown to suppress the formation of spheroids in a 3D culture environment, indicating an inhibitory effect on cancer cell aggregation and growth. nih.gov
In the context of breast cancer, the MCF 7 and BT 20 cell lines have been used to evaluate the antiproliferative activity of matairesinol. uni-rostock.de Matairesinol significantly inhibited the proliferation of MCF 7 cells at concentrations of 1 x 10⁻⁵ and 1 x 10⁻⁶ mol/l. uni-rostock.de Higher concentrations led to a more significant, concentration-dependent blockade of cell growth, with a reduction of about 60% at 1 x 10⁻³ mol/l. uni-rostock.de
Interactive Table: Effects of Matairesinol on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Reference(s) |
|---|---|---|---|
| PC3 | Prostate Cancer | Anti-metastatic potential, dose-dependent reduction in cell viability, inhibition of cell migration. | nih.govoup.comnih.gov |
| LNCaP | Prostate Cancer | Sensitization to TRAIL-induced apoptosis. | nih.gov |
| PANC-1 | Pancreatic Cancer | Inhibition of cell proliferation, suppression of spheroid formation. | mdpi.comnih.govtargetmol.com |
| MIA PaCa-2 | Pancreatic Cancer | Inhibition of cell proliferation, suppression of spheroid formation. | mdpi.comnih.govtargetmol.com |
| MCF 7 | Breast Cancer | Inhibition of cell proliferation in a concentration-dependent manner. | uni-rostock.de |
| BT 20 | Breast Cancer | Less pronounced inhibition of cell growth compared to MCF 7. | uni-rostock.de |
Analysis of Molecular Targets and Signaling Pathways
Research has identified several key molecular targets and signaling pathways that are modulated by matairesinol, contributing to its biological effects.
A prominent target of matairesinol is the PI3K-Akt signaling pathway . In LNCaP prostate cancer cells, treatment with matairesinol markedly decreased the activity of Akt, a key protein in this pathway that is implicated in resistance to TRAIL-induced apoptosis. nih.gov The inhibition of Akt signaling by matairesinol effectively sensitizes these cancer cells to apoptosis. nih.gov Further studies in metastatic prostate cancer have highlighted the PI3K-Akt pathway as a potential therapeutic target for matairesinol. nih.govnih.gov
The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is another critical cascade affected by matairesinol. In pancreatic cancer cells, matairesinol was found to regulate the MAPK signaling pathway. mdpi.com Specifically, it elevated the phosphorylation levels of JNK and p38, while suppressing the phosphorylation of ERK1/2. mdpi.com In the context of triple-negative breast cancer, the MAPK signaling pathway has been emphasized as a potential key target of matairesinol. nih.gov
Additionally, the p38/ERK-NFATc1 signaling axis has been identified as a target in the context of matairesinol's anti-osteoporotic activity, which is thought to stem from its anti-osteoclastic potential. targetmol.com
Molecular docking analyses have predicted substantial interactions between matairesinol and several hub targets in metastatic prostate cancer, including EGFR, AKT1, ERBB2, MET, IGF1, CASP3, HSP90AA1, HIF1A, MMP2, HGF, and MMP9 . nih.govdntb.gov.ua
Gene Expression and Proteomic Profiling in Response to Matairesinol
The effects of matairesinol at the molecular level have been further elucidated through gene expression and proteomic analyses.
In PC3 prostate cancer cells, treatment with matairesinol led to significant alterations in the mRNA expression levels of key genes. nih.gov Quantitative real-time PCR (qPCR) analysis revealed that matairesinol reduced the mRNA levels of AKT1, ERBB2, MMP2, MMP9, HSP90AA1, and IGF1R . nih.gov Conversely, it increased the expression of PTEN , a tumor suppressor gene that regulates the PI3K/AKT pathway. nih.gov The mRNA levels of EGFR and MET were largely unaffected. nih.gov
In pancreatic cancer cells, matairesinol treatment resulted in the reduced expression of invasive genes such as FOXM1, MMP1, VEGFA, and PLAU , as confirmed by qPCR. mdpi.comnih.gov This suppression of invasive gene expression contributes to the observed attenuation of cancer cell migration. nih.gov Furthermore, immunoblotting showed a considerable decrease in the intensity of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation, in response to increasing concentrations of matairesinol in pancreatic cancer cells. nih.gov
Role as an Agonist for Specific Receptors (e.g., Adiponectin Receptor 1)
Matairesinol has been identified as an agonist for specific cellular receptors, which may mediate some of its metabolic effects. Research has shown that matairesinol acts as an agonist for the adiponectin receptor 1 (AdipoR1) . wikipedia.org Adiponectin is a hormone derived from adipose tissue that plays a crucial role in regulating metabolic processes. nih.govplos.org The agonistic activity of matairesinol on AdipoR1 was identified through a high-throughput screening assay based on fluorescence polarization. nih.govplos.orgnih.gov This finding suggests that matairesinol may be a useful drug candidate for diseases related to low adiponectin levels. nih.govplos.org
Computational Approaches to Understanding Biological Activities
In silico methods, including network pharmacology and bioinformatics, have been pivotal in identifying the potential targets and mechanisms of action of matairesinol.
Network Pharmacology and Bioinformatics for Target Identification and Pathway Mapping
Network pharmacology provides a powerful approach to understanding the complex interactions between drugs, targets, and diseases from a network perspective. dntb.gov.ua This methodology has been applied to investigate the therapeutic potential of matairesinol in cancers such as metastatic prostate cancer and triple-negative breast cancer. nih.govnih.gov
By mining online databases, researchers have identified common targets of metastatic prostate cancer and matairesinol. nih.govdntb.gov.ua For instance, one study identified 27 common targets and constructed a protein-protein interaction network, which pinpointed 11 hub targets, including EGFR, AKT1, and ERBB2 . nih.govdntb.gov.ua Gene Ontology (GO) analysis of these targets highlighted metastasis-related processes such as epithelial-mesenchymal transition and the positive regulation of cell migration. nih.govoup.com Key Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways identified include those related to cancer, prostate cancer, and the PI3K-Akt and MAPK signaling pathways. nih.govoup.com
Similarly, for triple-negative breast cancer, network pharmacology studies identified 47 potential therapeutic targets for matairesinol. nih.gov The top 10 hub targets included HIF1A, ESR1, AKT1, and EGFR . nih.gov Biological enrichment analyses again pointed towards the MAPK signaling pathway as a significant target. nih.gov These computational findings have been further substantiated by molecular docking and dynamics simulations, which have confirmed the interaction between matairesinol and the identified hub targets. nih.govnih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions
In silico computational methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the potential mechanisms of action for bioactive compounds like Matairesinol. These techniques predict how a ligand, such as Matairesinol, binds to a protein's active site and the stability of this interaction over time.
Research has employed these methods to explore Matairesinol's interactions with a variety of protein targets implicated in cancer. For instance, studies have investigated its binding affinity to key proteins in non-small cell lung carcinoma (NSCLC), triple-negative breast cancer (TNBC), and metastatic prostate cancer (mPC). scite.ainih.govdntb.gov.ua One study identified Histone deacetylase 8 (HDAC8), a promising target in cancer therapy, as having a strong binding affinity for Matairesinol. nih.gov Molecular docking and subsequent MD simulations revealed that Matairesinol forms stable complexes with these targets, suggesting a potential inhibitory role. nih.govnih.gov
In a comprehensive study on NSCLC, Matairesinol was docked against multiple targets, including EGFR, VEGF, KRAS, and AKT1. researchgate.net The simulations, run using software like DOCK6 and Desmond, confirmed that Matairesinol could form stable intermolecular contacts within the active sites of these proteins. researchgate.net Similarly, in TNBC research, Matairesinol was docked against hub targets like HIF1A, AKT1, EGFR, and MAPK1, with simulations confirming stable interactions. nih.govresearchgate.net This multi-target capability underscores its potential to interfere with multiple signaling pathways simultaneously. nih.gov
The following table summarizes the key protein targets of Matairesinol identified through molecular docking studies and their associated binding energies, which indicate the strength of the interaction.
| Target Protein | Disease Context | Reported Binding Energy/Score | Reference |
| HDAC8 | Cancer | - | nih.gov |
| EGFR | Non-Small Cell Lung Cancer, Prostate Cancer | -52.2 kcal/mol | dntb.gov.uaresearchgate.net |
| AKT1 | Triple-Negative & Prostate Cancer | - | nih.govdntb.gov.ua |
| VEGFA | Non-Small Cell Lung Cancer | - | scite.ai |
| HIF1A | Triple-Negative & Prostate Cancer | - | nih.govdntb.gov.ua |
| MAPK1 | Triple-Negative Breast Cancer | - | nih.gov |
| ERBB2 | Triple-Negative & Prostate Cancer | - | nih.govdntb.gov.ua |
In Silico Prediction of Bioactivity and Structure-Activity Relationships
In silico tools are frequently used to predict the biological activities of compounds based on their chemical structure before extensive laboratory testing is undertaken. Network pharmacology, a key in silico approach, has been used to predict that Matairesinol possesses anticancer and anti-inflammatory properties by identifying its potential protein targets and the biological pathways they regulate. nih.govdntb.gov.ua These computational predictions have highlighted Matairesinol's potential to modulate critical pathways in cancer, such as the PI3K-Akt and MAPK signaling pathways. nih.govdntb.gov.ua
Structure-activity relationship (SAR) studies investigate how a compound's chemical structure relates to its biological activity. Such studies are crucial for optimizing lead compounds to enhance their efficacy. A study on (-)-Matairesinol and its derivatives explored its IgE-suppressive activity. tandfonline.comresearchgate.net The research demonstrated that the specific stereochemistry and the nature of substituent groups on the Matairesinol scaffold are critical for its activity. researchgate.net
Key findings from the SAR study on IgE suppression include:
Core Structure: The dibenzylbutyrolactone structure is essential for its activity. researchgate.net
Hydroxyl Groups: The presence and position of hydroxyl groups influence the compound's effects. For example, 3′,4-Dihydroxy-3,4′-dimethoxylignano-9,9′-lactone showed higher IgE-suppressive activity than (-)-Matairesinol itself. tandfonline.com
Alkoxy Groups: Introducing longer and bulkier alkoxy groups at certain positions could reverse the effect, leading to IgE-accelerative activity. tandfonline.com
These SAR insights are invaluable for the rational design of new, more potent derivatives for therapeutic use.
| Structural Modification of (-)-Matairesinol | Effect on IgE Activity | Reference |
| 3′,4-Dihydroxy-3,4′-dimethoxylignano-9,9′-lactone | Higher suppressive activity | tandfonline.com |
| Derivatives with longer/bulkier alkoxy groups | Accelerative activity | tandfonline.com |
Preclinical In Vivo Animal Model Studies on Biological Effects
Preclinical studies in animal models are a critical step in evaluating the therapeutic potential and biological effects of a compound in a living system before any human trials.
Investigations into Cellular and Tissue-Level Responses in Animal Models
Matairesinol has been evaluated in several preclinical animal models, demonstrating significant effects at the cellular and tissue levels.
In a colitis-associated colorectal cancer (CRC) mouse model (AOM/DSS), Matairesinol supplementation was found to significantly repress tumorigenesis. shoe-shoo.comacs.orgresearchgate.net Macroscopic examination revealed a reduction in the number of tumors in the colons of Matairesinol-treated mice compared to controls. shoe-shoo.com At the tissue level, histological analysis showed that Matairesinol administration led to improved colon architecture and reduced inflammation scores. shoe-shoo.comccmu.edu.cn Furthermore, treatment with Matairesinol nanoparticles in CRC models was shown to suppress cancer progression by rewiring lipid metabolism. acs.orgresearchgate.net In a separate study using Apc(Min) mice, which spontaneously develop intestinal polyps, dietary Matairesinol decreased polyp formation. nih.gov
In a rat model of sepsis-mediated brain injury, Matairesinol treatment demonstrated neuroprotective effects. nih.govaging-us.com Histological analysis of brain tissue showed that Matairesinol improved neuronal survival, reduced apoptosis (programmed cell death), and weakened the activation of microglia, which are the primary immune cells in the brain. nih.govnih.gov
Another study in a dimethylbenz[a]anthracene (DMBA)-induced rat mammary cancer model found that Matairesinol had a statistically significant inhibitory effect on tumor growth. nih.gov
| Animal Model | Disease | Key Cellular and Tissue-Level Responses | Reference |
| AOM/DSS Mice | Colorectal Cancer | Suppressed tumorigenesis, reduced tumor number, improved colon histology | shoe-shoo.comccmu.edu.cn |
| Apc(Min) Mice | Intestinal Neoplasia | Decreased formation of intestinal polyps | nih.gov |
| Cecal Ligation and Perforation (CLP) Rats | Sepsis-mediated Brain Injury | Improved neuronal apoptosis, weakened microglial activation | nih.govaging-us.com |
| DMBA-induced Rats | Mammary Cancer | Inhibited tumor growth | nih.gov |
Studies on Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Preclinical Systems
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body. Understanding the relationship between PK and PD is essential for developing effective therapeutic strategies.
Studies in rats have shown that after oral administration, Matairesinol is poorly absorbed from the intestine. researchgate.net Instead, it is highly and efficiently converted by gut microflora into the mammalian lignans enterodiol (B191174) and enterolactone (B190478), which are then absorbed and are believed to be responsible for many of the observed systemic health effects. researchgate.netacs.org Despite this low direct absorption, other studies in rats and dogs have noted rapid absorption and elimination of orally administered hydroxymatairesinol, a related compound. nih.gov
A clear pharmacodynamic relationship was observed in a colorectal cancer mouse model. shoe-shoo.comccmu.edu.cn In this study, plasma levels of Matairesinol were found to be negatively correlated with the protein expression of Pancreatic Lipase (PNLIP) and Diacylglycerol O-Acyltransferase 2 (DGAT2) in the colon. shoe-shoo.comccmu.edu.cn This indicates a direct relationship between the concentration of the compound in the blood (PK) and its effect on specific protein targets in the tissue (PD). This modulation of lipid metabolism-related proteins was linked to the suppression of CRC tumorigenesis. ccmu.edu.cn
Biomarker Analysis in Animal Models Reflecting Physiological Modulation
Biomarkers are measurable indicators of a biological state or condition. In preclinical studies, they are used to assess the physiological and therapeutic effects of a compound.
In the rat model of sepsis-mediated brain injury, several biomarkers of inflammation and oxidative stress were analyzed. nih.govaging-us.com Treatment with Matairesinol significantly hampered the expression of pro-inflammatory factors such as TNF-α, IL-1β, and IL-6 in brain tissues. nih.gov Concurrently, it increased the levels of antioxidant enzymes, including glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). nih.gov Serum levels of brain injury biomarkers like S100β and Glial Fibrillary Acidic Protein (GFAP) were also modulated by the treatment. aging-us.com
In colorectal cancer models, Matairesinol treatment was shown to decrease colonic triglyceride accumulation, which served as a biomarker of the compound's effect on lipid metabolism. ccmu.edu.cn Interestingly, plasma Matairesinol levels themselves were identified as a potential biomarker, as they were significantly lower in tumor-bearing mice compared to healthy controls. shoe-shoo.comccmu.edu.cn In a breast cancer xenograft mouse model, enterolactone glucuronide, a major metabolite of Matairesinol, was identified in urine as a potential biomarker associated with the presence of tumors. mdpi.com
| Animal Model | Biomarker(s) | Effect of Matairesinol Treatment | Reference |
| Sepsis-mediated Brain Injury (Rat) | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Decreased levels in brain tissue | nih.gov |
| Sepsis-mediated Brain Injury (Rat) | Antioxidant enzymes (GSH-Px, SOD) | Increased levels in brain tissue | nih.gov |
| Colorectal Cancer (Mouse) | Colonic Triglycerides | Decreased accumulation | ccmu.edu.cn |
| Breast Cancer Xenograft (Mouse) | Urinary Enterolactone Glucuronide | Identified as a biomarker associated with tumors | mdpi.com |
Emerging Research Applications and Future Perspectives of Rac Matairesinol 13c3
Development of Novel 13C-Labeled Lignan (B3055560) Derivatives for Specific Research Questions
The successful synthesis and application of rac Matairesinol-13C3 has paved the way for the development of a broader range of 13C-labeled lignan derivatives. acs.orghelsinki.fi These novel compounds can be designed to answer highly specific research questions. For instance, researchers can synthesize labeled versions of other dietary lignans (B1203133) like secoisolariciresinol (B192356), pinoresinol (B1678388), and lariciresinol (B1674508) to investigate their unique metabolic fates and biological activities. researchgate.netnih.gov
The synthesis of these labeled compounds often involves multi-step chemical processes. acs.org For example, the creation of a triply 13C-labeled enterolactone (B190478), a metabolite of matairesinol (B191791), has been a key objective for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. google.com The ability to introduce 13C atoms at specific, predetermined positions within the lignan structure is a significant advancement. google.com This site-specific labeling allows for detailed investigations into the mechanisms of metabolic transformations. nih.gov
Integration into Multi-Omics Research Platforms (e.g., Metabolomics, Fluxomics)
The use of 13C-labeled compounds like this compound is becoming increasingly integral to multi-omics research, particularly in the fields of metabolomics and fluxomics. pubcompare.ai Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes 13C-labeled tracers to follow the metabolic pathways of compounds throughout a biological system. nih.gov By introducing this compound, researchers can trace the journey of its carbon atoms as they are incorporated into various metabolites, providing a dynamic view of lignan metabolism and its impact on host-gut microbiome interactions. nih.gov
Standardization of Analytical Protocols for Comparative Lignan Research
A significant challenge in lignan research has been the lack of standardized analytical methods, which complicates the comparison of data across different studies. The availability of 13C-labeled lignans like this compound is a crucial step towards addressing this issue. nih.govresearchgate.net Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is considered the gold standard for accurate and precise quantification of analytes in complex matrices. acs.org
The use of individual stable 13C3-labeled lignans as internal standards helps to correct for variations in sample extraction and analytical performance, leading to more reliable and comparable results. nih.govresearchgate.net The development and validation of protocols using these standards for the analysis of common dietary lignans in food and biological samples is an essential asset for establishing dietary intake levels and their relationship with disease prevention. nih.gov
Advancement of Computational and Systems Biology Models for Lignan Research
Experimental data generated from studies using this compound can be used to develop and refine computational and systems biology models of lignan metabolism. These models can help to simulate and predict the complex interactions between dietary lignans, gut microbiota, and host metabolism. helsinki.fi By comparing experimental observations with computational predictions, researchers can gain a deeper understanding of the underlying mechanisms. helsinki.fi
For example, computational studies can be used to investigate the relative reactivity of different sites within the lignan structure, complementing experimental data from deuteration and other labeling studies. helsinki.fi These models can also help to elucidate the metabolic pathways of various lignans and predict the formation of different metabolites.
Potential for Isotope-Enriched Matairesinol in Studying Inter-Species Metabolic Variation
The metabolism of lignans can vary significantly between different species, and even between individuals within the same species due to factors like genetics and gut microbiome composition. mdpi.com Isotope-enriched matairesinol, such as this compound, offers a powerful tool to investigate this inter-species metabolic variation.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling rac Matairesinol-13C3 in laboratory settings?
- Methodological Answer : Follow OSHA HCS and CLP regulations, which classify this compound as non-hazardous under standard conditions. However, wear PPE (gloves, lab coat, goggles) to mitigate potential mucosal irritation. Store at room temperature in airtight containers, avoiding light and moisture. For spills, mechanically collect the compound using non-reactive tools and dispose of it as chemical waste .
Q. How can researchers validate the isotopic purity of this compound?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with isotopic resolution to confirm the ¹³C3 labeling. Compare the molecular ion peaks ([M+H]⁺) to unlabeled Matairesinol. Nuclear magnetic resonance (¹³C NMR) can further quantify isotopic enrichment by analyzing carbon chemical shifts and integration ratios. Calibrate instruments with certified ¹³C-labeled standards to ensure accuracy .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with deuterated or ¹³C-labeled internal standards. Solid-phase extraction (SPE) using C18 columns can isolate the compound from plasma or tissue homogenates. Validate the method for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) per ICH guidelines .
Advanced Research Questions
Q. How do isotopic effects influence the pharmacokinetic modeling of this compound?
- Methodological Answer : Design compartmental models that account for minor kinetic isotope effects (KIEs) on metabolic rates. Compare the half-life (t₁/₂) and clearance (CL) of ¹³C3-labeled vs. unlabeled Matairesinol in vivo. Use nonlinear mixed-effects modeling (NONMEM) to adjust for isotopic mass differences in enzyme-substrate interactions .
Q. How should researchers address contradictions in reported bioactivity data for rac Matairesinol?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply Hill criteria to assess causality, ensuring dose-response consistency and biological plausibility .
Q. What experimental designs optimize mechanistic studies of this compound in lignan biosynthesis pathways?
- Methodological Answer : Use stable isotope-assisted tracing in plant or microbial models. Combine time-course ¹³C NMR with gene knockout/overexpression to map metabolic flux. Apply kinetic modeling (e.g., Michaelis-Menten parameters) to quantify enzyme activity changes .
Q. How can researchers statistically validate small-sample studies on this compound’s anti-inflammatory effects?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use bootstrapping to estimate confidence intervals for effect sizes. Report exact p-values and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .
Q. What interdisciplinary approaches enhance the study of this compound’s role in redox biology?
- Methodological Answer : Integrate omics (transcriptomics/proteomics) with electrochemical sensors to correlate gene expression and ROS scavenging. Use computational docking to predict interactions with redox-sensitive proteins (e.g., Nrf2). Validate findings in transgenic models lacking key antioxidant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
